Maltopentaose is an oligosaccharide comprised of five α-1,4-linked glucose molecules. It increases the α-amylase synthesis rate in B. stearothermophilus when used at a concentration of 1 mM. Maltopentaose has been used as a substrate for porcine pancreatic α-amylase (PPA) to study various inhibitors of PPA. Alpha-maltopentaose is a maltopentaose pentasaccharide in which the glucose residue at the reducing end is in the pyranose ring form and has alpha configuration at the anomeric carbon atom. Maltopentaose belongs to the class of organic compounds known as oligosaccharides. These are carbohydrates made up of 3 to 10 monosaccharide units linked to each other through glycosidic bonds. Maltopentaose is soluble (in water) and a very weakly acidic compound (based on its pKa).
Related Compounds
Maltose
Compound Description: Maltose, a disaccharide composed of two glucose units linked by an α(1→4) glycosidic bond, is a product of maltopentaose hydrolysis by α-amylase. []
Relevance: Maltose is a breakdown product of maltopentaose, sharing the same α(1→4) linked glucose backbone but with a shorter chain length. This structural similarity makes it both a product and a competitive inhibitor of α-amylase activity on maltopentaose. []
Maltotriose
Compound Description: Maltotriose, a trisaccharide, consists of three glucose units joined by α(1→4) glycosidic bonds. It is generated during maltopentaose hydrolysis by certain α-amylases. [, ]
Relevance: As a product of maltopentaose breakdown, maltotriose provides insights into the enzyme's action pattern. It serves as both a substrate and an inhibitor for α-amylase, with its shorter chain length compared to maltopentaose influencing its binding and hydrolysis kinetics. [, ]
Maltotetraose
Compound Description: Maltotetraose is a tetrasaccharide, meaning it consists of four glucose units linked together by α(1→4) glycosidic bonds. It is a substrate for some α-amylases. []
Relevance: Maltotetraose, with one less glucose unit than maltopentaose, helps researchers understand the substrate size preference of different α-amylases. Its similar structure to maltopentaose allows it to occupy the enzyme's active site, but slight differences in binding affinity and hydrolysis rates reveal important information about enzyme specificity. []
Maltohexaose
Compound Description: Maltohexaose, a hexasaccharide composed of six glucose units with α(1→4) glycosidic linkages, serves as a substrate for α-amylase. []
Relevance: Being slightly larger than maltopentaose, maltohexaose helps define the upper size limit of substrates efficiently hydrolyzed by various α-amylases. Comparing the enzyme's activity on maltopentaose and maltohexaose helps determine if there are significant differences in substrate binding or processing due to the increased chain length. []
Maltoheptaose
Compound Description: Maltoheptaose, a heptasaccharide consisting of seven glucose units linked by α(1→4) glycosidic bonds, is utilized to study the substrate specificity of α-amylase. [, ]
Relevance: Maltoheptaose, with its longer chain length compared to maltopentaose, is used to assess the impact of substrate size on α-amylase activity. Observing how the enzyme handles this larger substrate provides valuable information about its binding site dimensions and potential constraints on accommodating longer chains. [, ]
Acarbose
Compound Description: Acarbose is a pseudotetrasaccharide and a potent inhibitor of α-amylases, used clinically to manage diabetes mellitus and obesity. []
Relevance: Acarbose's strong inhibition of α-amylase, even at low concentrations, makes it a valuable tool for studying the enzyme's mechanism. Comparing its inhibitory effects on maltopentaose hydrolysis with those of other inhibitors reveals details about the active site and potential secondary binding sites on the enzyme. []
α-Cyclodextrin
Compound Description: α-Cyclodextrin is a cyclic oligosaccharide composed of six glucose units linked by α(1→4) glycosidic bonds, forming a ring structure. It acts as a weaker inhibitor of α-amylase compared to acarbose. []
Relevance: By examining how α-cyclodextrin affects α-amylase activity on maltopentaose, researchers gain insights into the enzyme's binding preferences and the potential role of substrate shape in the catalytic process. Its different inhibitory pattern compared to acarbose highlights the importance of specific interactions between the inhibitor, enzyme, and substrate. []
β-Cyclodextrin
Compound Description: β-Cyclodextrin, a cyclic oligosaccharide consisting of seven glucose units linked by α(1→4) glycosidic bonds in a ring, acts as an inhibitor of α-amylase with an affinity similar to that of α-cyclodextrin. []
Relevance: Comparing β-cyclodextrin's effect on maltopentaose hydrolysis to that of α-cyclodextrin reveals how the size of the cyclic inhibitor influences its interaction with α-amylase. This comparison helps elucidate the enzyme's active site dimensions and its ability to accommodate inhibitors with varying ring sizes. []
γ-Cyclodextrin
Compound Description: γ-Cyclodextrin, a cyclic oligosaccharide with eight α(1→4) linked glucose units forming its ring structure, is an inhibitor of α-amylase with an inhibitory potency comparable to that of α- and β-cyclodextrins. []
Relevance: Investigating γ-cyclodextrin's influence on maltopentaose hydrolysis provides additional insights into the role of inhibitor size in α-amylase inhibition. Comparing its effects to those of smaller cyclodextrins contributes to a better understanding of the enzyme's active site topology and the factors governing inhibitor binding. []
Acarviostatin II01
Compound Description: Acarviostatin II01 is a known inhibitor of α-amylases. Structural details were not provided in the excerpt but its use in soaking experiments suggests it's a carbohydrate-based molecule. []
Relevance: While the exact structure of Acarviostatin II01 is not detailed in the provided text, its use in crystallographic studies implies structural similarities to maltopentaose or its analogs. This makes it a relevant compound for understanding how different inhibitors bind to and interact with α-amylase, potentially revealing important information about the enzyme's active site. []
Cycloamylose
Compound Description: Cycloamylose represents a family of cyclic oligosaccharides composed of glucose units linked by α(1→4) glycosidic bonds. Unlike cyclodextrins, cycloamyloses have much larger ring structures with varying degrees of polymerization. []
Relevance: Cycloamyloses, with their larger cyclic structures compared to maltopentaose, are valuable tools for investigating the substrate flexibility and product specificity of α-amylase. By studying how the enzyme interacts with and potentially generates cycloamyloses, researchers can gain valuable insights into the enzyme's mechanism and its ability to synthesize cyclic products from linear substrates. []
4-Deoxymaltopentaose (4DG5)
Compound Description: 4-Deoxymaltopentaose is a synthetic analog of maltopentaose where the hydroxyl group at the 4-position of one glucose unit is replaced with a hydrogen atom. [, ]
Relevance: 4-Deoxymaltopentaose is designed to probe the importance of the 4-hydroxyl group in maltopentaose for α-amylase activity. The altered structure makes it a poor substrate for hydrolysis, but its binding affinity reveals details about substrate recognition and the specific interactions required for catalysis. [, ]
4-Deoxymaltohexaose (4DG6)
Compound Description: 4-Deoxymaltohexaose is a synthetic analog of maltohexaose with the hydroxyl group at the 4-position of one glucose unit replaced by a hydrogen atom. [, ]
Relevance: Similar to 4DG5, 4-Deoxymaltohexaose is used to understand the role of the 4-hydroxyl group in substrate recognition and binding by α-amylase. Comparing its behavior to both the natural substrate and 4DG5 sheds light on how the enzyme differentiates between substrates of varying lengths and the importance of specific functional groups for activity. [, ]
Source
Maltopentaose is primarily sourced from the enzymatic hydrolysis of starches, such as corn, potato, and tapioca. This process typically involves the action of α-amylase enzymes, which cleave the polysaccharides into smaller oligosaccharides. The compound can also be synthesized through chemical methods or isolated from fermentation processes involving specific microorganisms that metabolize starches.
Classification
Maltopentaose is classified as a maltooligosaccharide, which is a category of carbohydrates consisting of multiple glucose units. It is specifically categorized under oligosaccharides due to its composition of five monosaccharide units.
Synthesis Analysis
Methods
The synthesis of maltopentaose can be achieved through several methods:
Technical Details
In enzymatic synthesis, the process typically involves:
Mixing starch with water to form a slurry.
Adding α-amylase enzymes at specific temperatures (usually around 60-80°C) to facilitate hydrolysis.
The reaction is monitored, and maltopentaose can be separated using chromatographic techniques once the desired concentration is achieved.
Molecular Structure Analysis
Structure
Maltopentaose has a linear structure characterized by five glucose molecules connected by α-1,4-glycosidic bonds. The molecular formula for maltopentaose is C30H50O25, indicating its composition of carbon, hydrogen, and oxygen atoms.
Data
Molecular Weight: Approximately 650.7 g/mol
CAS Number: 34620-76-3
Appearance: Typically appears as a white crystalline powder.
Chemical Reactions Analysis
Reactions
Maltopentaose participates in various biochemical reactions:
Hydrolysis: Maltopentaose can be further hydrolyzed into smaller sugars such as maltotriose and maltose by specific enzymes (e.g., maltase).
Transglycosylation: Under certain conditions, it can act as a substrate for transglycosylation reactions to produce larger oligosaccharides or polysaccharides.
Technical Details
The hydrolysis reaction can be catalyzed by enzymes like maltase or glucoamylase under acidic or neutral conditions, resulting in the release of glucose units. The efficiency of these reactions depends on factors such as enzyme concentration, temperature, and pH.
Mechanism of Action
Process
The mechanism of action for maltopentaose involves its utilization as a substrate for various enzymes that break down carbohydrates:
Enzymatic Breakdown: Enzymes such as α-amylase initiate the breakdown of starch into maltodextrins including maltopentaose.
Further Hydrolysis: Maltopentaose can be hydrolyzed by maltase or other glycosidases to yield glucose or smaller oligosaccharides.
Data
The rate of conversion and efficiency of these enzymatic reactions are influenced by environmental conditions like temperature and pH levels.
Physical and Chemical Properties Analysis
Physical Properties
Solubility: Maltopentaose is soluble in water but has limited solubility in organic solvents.
Melting Point: The melting point varies but generally occurs around 150°C when dehydrated.
Chemical Properties
Stability: It is stable under normal storage conditions but may degrade under extreme heat or acidic environments.
Reactivity: Maltopentaose can participate in Maillard reactions when heated with amino acids, contributing to flavor development in food products.
Applications
Maltopentaose has several scientific and industrial applications:
Food Industry: Used as a sweetener and flavor enhancer due to its mild sweetness compared to glucose.
Biotechnology: Serves as a substrate for enzyme assays and fermentation processes.
Pharmaceuticals: Utilized in drug formulation as an excipient due to its non-toxic nature and ability to improve solubility.
Nutritional Supplements: Incorporated into dietary products aimed at athletes for quick energy release due to its digestible carbohydrate content.
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